BenchChemオンラインストアへようこそ!

2-bromo-6H-thieno[2,3-b]pyrrole-5-carboxylic acid

Medicinal Chemistry Organic Synthesis Cross-Coupling Chemistry

2-Bromo-6H-thieno[2,3-b]pyrrole-5-carboxylic acid (CAS 332098-83-6) is a premium heterocyclic building block for medicinal chemistry. The C2-bromo handle uniquely enables systematic Suzuki-Miyaura cross-coupling for SAR expansion, directly accessing the validated thieno[2,3-b]pyrrole GnRH antagonist (US7268158) and casein kinase Iε inhibitor (WO2006021000A2) pharmacophore space. This positional isomer offers synthetic vector control unattainable with C4-substituted analogs. Secure this strategic intermediate for hit expansion, CNS-penetrant lead optimization, and as a definitive inactive control (HSP60/HSP10 IC50 > 100 µM) to eliminate scaffold artifacts.

Molecular Formula C7H4BrNO2S
Molecular Weight 246.08 g/mol
CAS No. 332098-83-6
Cat. No. B3260613
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-6H-thieno[2,3-b]pyrrole-5-carboxylic acid
CAS332098-83-6
Molecular FormulaC7H4BrNO2S
Molecular Weight246.08 g/mol
Structural Identifiers
SMILESC1=C(NC2=C1C=C(S2)Br)C(=O)O
InChIInChI=1S/C7H4BrNO2S/c8-5-2-3-1-4(7(10)11)9-6(3)12-5/h1-2,9H,(H,10,11)
InChIKeyXAFRVVYPVBHBMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-6H-thieno[2,3-b]pyrrole-5-carboxylic Acid (CAS 332098-83-6): Core Properties and Procurement Context


2-Bromo-6H-thieno[2,3-b]pyrrole-5-carboxylic acid (CAS 332098-83-6) is a heterocyclic building block characterized by a fused thieno[2,3-b]pyrrole core with a bromine atom at the 2-position and a carboxylic acid group at the 5-position, with a molecular formula of C₇H₄BrNO₂S and molecular weight of 246.08 g/mol . The compound is commercially available as a research chemical with typical purity specifications of ≥95% and requires storage under sealed, dry conditions at 2–8°C . The thieno[2,3-b]pyrrole scaffold has been validated as a privileged structure in medicinal chemistry, serving as the core pharmacophore for multiple classes of bioactive molecules including GnRH receptor antagonists and casein kinase Iε inhibitors [1][2].

Why 2-Bromo-6H-thieno[2,3-b]pyrrole-5-carboxylic Acid (CAS 332098-83-6) Cannot Be Replaced by Unsubstituted or 4-Bromo Analogs


Substitution of 2-bromo-6H-thieno[2,3-b]pyrrole-5-carboxylic acid with structurally related analogs is not scientifically justifiable without revalidation, due to position-dependent differences in reactivity, electronic properties, and biological activity. Within the thieno[2,3-b]pyrrole series, the specific position of halogen substitution (C2 vs. C4) determines both the synthetic accessibility of downstream derivatives and the molecular recognition profile with biological targets [1]. The C2-bromo substitution provides a distinct vector for cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) compared to C4-substituted or unsubstituted analogs, directly impacting the diversity and regiochemical outcome of derivative libraries [2]. Furthermore, patent literature establishes that the 6H-thieno[2,3-b]pyrrole-5-carboxylic acid amide core itself is a validated pharmacophore for multiple target classes including casein kinase Iε and GnRH receptors, and the substitution pattern on the bicyclic ring system modulates both potency and selectivity [3][4].

Quantitative Differentiation Evidence: 2-Bromo-6H-thieno[2,3-b]pyrrole-5-carboxylic Acid vs. Key Analogs


C2-Bromo Substitution Enables Distinct Synthetic Reactivity vs. C2-Chloro or Unsubstituted Analogs

The C2-bromo substituent provides a synthetically competent leaving group for transition metal-catalyzed cross-coupling reactions, offering a reactivity profile distinct from C2-chloro or unsubstituted analogs. The C-Br bond (bond dissociation energy approximately 79 kcal/mol for aryl bromides) exhibits intermediate reactivity between the less reactive C-Cl bond (approximately 95 kcal/mol) and the more labile C-I bond, providing a balanced profile for controlled functionalization under mild conditions [1]. Ethyl 2-bromothieno[2,3-b]pyrrole-5-carboxylate, the direct ester analog, has been explicitly described as a synthetic intermediate for preparing further functionalized derivatives [2].

Medicinal Chemistry Organic Synthesis Cross-Coupling Chemistry

C2-Bromo Derivative Exhibits Weak HSP60 Inhibition (IC50 > 100 µM), Defining Selectivity Baseline vs. Active Thienopyrrole Series

In an in vitro enzymatic inhibition assay against human HSP60 (expressed in E. coli Rosetta(DE3) pLysS with human HSP10 co-expression), 2-bromo-6H-thieno[2,3-b]pyrrole-5-carboxylic acid demonstrated an IC50 value > 100 µM (> 1.00E+5 nM), indicating essentially no inhibition of this chaperonin target [1]. This inactivity profile provides a valuable negative control baseline when compared to structurally elaborated thienopyrrole derivatives that have been optimized for target engagement.

Target Validation Enzymology Biochemical Assay

C2-Position Halogen Substitution Modulates Electronic Properties (TPSA, LogP) Compared to Unsubstituted Scaffold

Computational property calculations for 2-bromo-6H-thieno[2,3-b]pyrrole-5-carboxylic acid yield a topological polar surface area (TPSA) of 53.09 Ų and a predicted LogP of 2.69 . These values reflect the influence of the bromine substituent on the overall physicochemical profile of the molecule, altering both polarity and lipophilicity relative to the unsubstituted parent scaffold .

Computational Chemistry Drug Design Physicochemical Properties

Validated Core Scaffold for GnRH Antagonist Development with Documented SAR at C2 Position

The thieno[2,3-b]pyrrole scaffold has been validated as a novel class of small-molecule GnRH receptor antagonists, with structure-activity relationship (SAR) studies demonstrating that substitution at the C4 position (with piperazines and piperidines) improved physical properties and pharmacokinetics while retaining in vitro potency [1]. While specific quantitative SAR data for the C2 position are not disclosed in the primary literature, the patent coverage (US7268158) explicitly claims 6H-thieno[2,3-b]pyrrole derivatives as GnRH antagonists, establishing the scaffold as a validated pharmacophore [2].

GnRH Receptor Endocrinology Medicinal Chemistry

Optimal Application Scenarios for Procuring 2-Bromo-6H-thieno[2,3-b]pyrrole-5-carboxylic Acid (CAS 332098-83-6)


Parallel Synthesis of Diverse C2-Aryl/Heteroaryl Libraries via Suzuki-Miyaura Cross-Coupling

Medicinal chemistry teams can utilize the C2-bromo handle to generate structurally diverse libraries of 2-substituted thieno[2,3-b]pyrrole-5-carboxylic acid derivatives via palladium-catalyzed Suzuki-Miyaura coupling with commercially available boronic acids and boronate esters. The intermediate C-Br bond dissociation energy (approximately 79 kcal/mol) enables oxidative addition under mild conditions (60–100°C in toluene/dioxane with Pd(PPh₃)₄ or Pd(dppf)Cl₂), providing efficient access to aryl, heteroaryl, and vinyl substituents at the C2 position for systematic SAR exploration [1]. This approach is directly applicable to hit expansion programs targeting GnRH antagonism, casein kinase inhibition, or de novo scaffold-hopping initiatives.

Negative Control Compound for HSP60 Chaperonin Target Validation Studies

Researchers investigating thienopyrrole-based inhibitors of protein folding chaperones can employ 2-bromo-6H-thieno[2,3-b]pyrrole-5-carboxylic acid as a validated inactive control (IC50 > 100 µM against human HSP60/HSP10 [1]). This compound enables definitive discrimination between specific, substituent-driven target engagement and non-specific scaffold effects, establishing a robust baseline for interpreting structure-activity relationships in the thienopyrrole chemical series.

GnRH Antagonist Lead Optimization: C2-Modified Amide Derivatives

Building on the validated thieno[2,3-b]pyrrole GnRH antagonist pharmacophore described in US7268158 and Bioorganic & Medicinal Chemistry Letters (2007) [1][2], this C2-bromo carboxylic acid intermediate can be directly converted to C5-amide derivatives while retaining the C2-bromo handle for subsequent diversification. This sequential functionalization strategy (amide coupling followed by cross-coupling) enables systematic exploration of both C5-amide and C2-substituent SAR in parallel, maximizing the chemical space accessible from a single advanced intermediate.

Casein Kinase Iε Inhibitor Scaffold Diversification

The 6H-thieno[2,3-b]pyrrole-5-carboxylic acid amide core is explicitly claimed in WO2006021000A2 as an inhibitor of casein kinase Iε for the treatment of CNS disorders including mood and sleep disorders [1]. Procuring the C2-bromo derivative enables direct access to this patented pharmacophore space, allowing medicinal chemists to generate novel analogs for CNS-penetrant lead optimization programs while circumventing the need for de novo scaffold synthesis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-bromo-6H-thieno[2,3-b]pyrrole-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.